molecular formula C9H14N2O2S B6086618 2-(sec-butylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone

2-(sec-butylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone

Cat. No. B6086618
M. Wt: 214.29 g/mol
InChI Key: PZAKLTIDZDOPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(sec-butylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone is an organic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied for its various biochemical and physiological effects, as well as its mechanism of action. In

Mechanism of Action

The mechanism of action of 2-(sec-butylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
2-(sec-butylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(sec-butylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone in lab experiments is its potential as a therapeutic agent for cancer and inflammation. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in experiments.

Future Directions

There are many potential future directions for research on 2-(sec-butylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone. One direction could be to further investigate its mechanism of action in order to optimize its use as a therapeutic agent. Additionally, it could be studied in combination with other drugs to determine if it has synergistic effects. Finally, it could be studied in clinical trials to determine its efficacy and safety in humans.

Synthesis Methods

The synthesis of 2-(sec-butylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone involves the reaction of 2-methyl-4(3H)-pyrimidinone with sec-butylthiol. This reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or trifluoroacetic acid. The resulting compound can then be purified using various methods, such as recrystallization or chromatography.

Scientific Research Applications

2-(sec-butylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone has been studied for its potential as a therapeutic agent in various scientific research applications. For example, it has been investigated as a potential treatment for cancer due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied as a potential treatment for inflammation and autoimmune diseases due to its anti-inflammatory properties.

properties

IUPAC Name

2-butan-2-ylsulfanyl-6-hydroxy-3-methylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-4-6(2)14-9-10-7(12)5-8(13)11(9)3/h5-6,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAKLTIDZDOPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC(=CC(=O)N1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(butan-2-ylsulfanyl)-6-hydroxy-3-methylpyrimidin-4(3H)-one

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